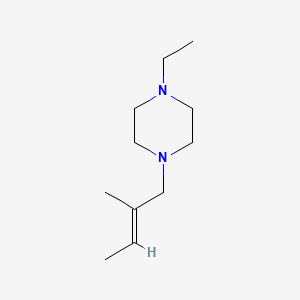
N-(5-chloro-2-phenoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of heterocyclic compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications. Furamidine has been extensively studied for its antiprotozoal activity, especially against Trypanosoma brucei, the causative agent of African trypanosomiasis.
Wirkmechanismus
The mechanism of action of Furamidine is not fully understood. However, it is believed to target the DNA of the protozoan parasite, leading to its destruction. Furamidine binds to the minor groove of DNA, causing distortion of the DNA structure and interfering with DNA replication and transcription. This ultimately leads to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in vitro and in vivo. It has been tested in animal models and has been found to be well-tolerated. However, further studies are needed to determine the long-term effects of Furamidine on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Furamidine has several advantages for lab experiments. It is highly effective against Trypanosoma brucei, making it a valuable tool for studying the biology of the parasite. It is also relatively easy to synthesize, making it readily available for research purposes.
However, Furamidine also has several limitations. It has limited activity against other protozoan parasites, such as Leishmania and Plasmodium. It is also not effective against the bloodstream form of Trypanosoma brucei, which is responsible for the majority of the symptoms of African trypanosomiasis.
Zukünftige Richtungen
There are several future directions for research on Furamidine. One area of interest is the development of analogs of Furamidine that are more effective against other protozoan parasites. Another area of interest is the development of Furamidine as a potential treatment for other diseases, such as cancer. Additionally, further studies are needed to determine the long-term effects of Furamidine on human health.
Synthesemethoden
Furamidine can be synthesized using a variety of methods. The most commonly used method involves the reaction of 5-chloro-2-phenoxyaniline with furfurylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its antiprotozoal activity. It has been shown to be highly effective against Trypanosoma brucei, the causative agent of African trypanosomiasis. African trypanosomiasis, also known as sleeping sickness, is a parasitic disease that affects humans and animals in sub-Saharan Africa. The disease is transmitted by tsetse flies and can be fatal if left untreated.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-12-8-9-15(22-13-5-2-1-3-6-13)14(11-12)19-17(20)16-7-4-10-21-16/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSJEYQRMHTWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)


![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)




![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)


![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)